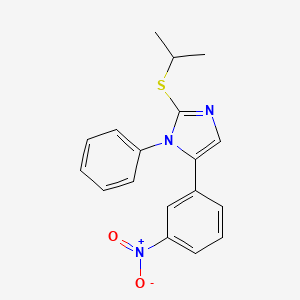

2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This specific compound is characterized by the presence of an isopropylthio group at position 2, a nitrophenyl group at position 5, and a phenyl group at position 1 of the imidazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-diketone with an aldehyde and an amine. For example, benzil (1,2-diphenylethane-1,2-dione) can be reacted with 3-nitrobenzaldehyde and ammonium acetate to form 2-(3-nitrophenyl)-1-phenyl-1H-imidazole.

Introduction of the Isopropylthio Group: The isopropylthio group can be introduced through a nucleophilic substitution reaction. The imidazole derivative can be treated with isopropylthiol in the presence of a suitable base, such as sodium hydride, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Hydrogen gas with palladium on carbon, sodium dithionite

Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amino derivatives

Substitution: Halogenated, nitrated, or sulfonated derivatives

Aplicaciones Científicas De Investigación

2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

Medicine: Its derivatives could be explored for their pharmacological properties, such as antimicrobial, anticancer, or anti-inflammatory activities.

Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole depends on its specific application and the target it interacts with. For example, if the compound is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes, receptors, or other proteins critical for the survival and function of the target organism or cell.

Comparación Con Compuestos Similares

Similar Compounds

2-(isopropylthio)-1-phenyl-1H-imidazole: Lacks the nitrophenyl group, which may result in different chemical and biological properties.

5-(3-nitrophenyl)-1-phenyl-1H-imidazole:

2-(methylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole: Contains a methylthio group instead of an isopropylthio group, which may influence its chemical behavior and interactions.

Uniqueness

2-(isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the isopropylthio and nitrophenyl groups allows for a diverse range of chemical modifications and applications, distinguishing it from similar compounds.

Actividad Biológica

2-(Isopropylthio)-5-(3-nitrophenyl)-1-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and agriculture. This article reviews the current understanding of its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H14N2O2S

- Molecular Weight : 270.33 g/mol

The presence of the isopropylthio group and the nitrophenyl moiety contributes to its unique biological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazole derivatives, including those similar to this compound. A notable study demonstrated that related compounds exhibited significant antiproliferative activity against various cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The mechanism involved induction of apoptosis through modulation of key proteins such as Bax and Bcl-2 .

Table 1: Antiproliferative Activity of Imidazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 4f | 18.53 | HeLa |

| 4g | 15.20 | A549 |

| 4h | 22.40 | SGC-7901 |

These findings suggest that compounds with similar structures may also exhibit promising antitumor properties.

Insecticidal Activity

The compound has been evaluated for its insecticidal properties, particularly in agricultural applications. Research indicates that imidazole derivatives can effectively control agricultural pests while showing minimal toxicity to non-target organisms, making them suitable for environmentally friendly pest management strategies .

Table 2: Efficacy Against Agricultural Pests

The biological activity of imidazole compounds often involves interaction with specific cellular targets. For instance, their antitumor effects are primarily attributed to the induction of apoptosis, where they increase pro-apoptotic signals (e.g., Bax) while decreasing anti-apoptotic signals (e.g., Bcl-2) . In agricultural contexts, the mechanism may involve disruption of insect hormonal systems or interference with metabolic pathways critical for pest survival.

Case Studies

Several case studies have documented the efficacy of imidazole derivatives in clinical and agricultural settings:

- Antitumor Efficacy : A study involving a series of imidazole derivatives showed that compound 4f was significantly more effective than standard chemotherapy agents like 5-fluorouracil (5-FU) in reducing tumor cell viability .

- Agricultural Application : Field trials demonstrated that formulations containing imidazole derivatives significantly reduced pest populations in crops without harming beneficial insects, highlighting their potential for sustainable agriculture .

Propiedades

IUPAC Name |

5-(3-nitrophenyl)-1-phenyl-2-propan-2-ylsulfanylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(2)24-18-19-12-17(20(18)15-8-4-3-5-9-15)14-7-6-10-16(11-14)21(22)23/h3-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFJAJPWYLLYOKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC=C(N1C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.